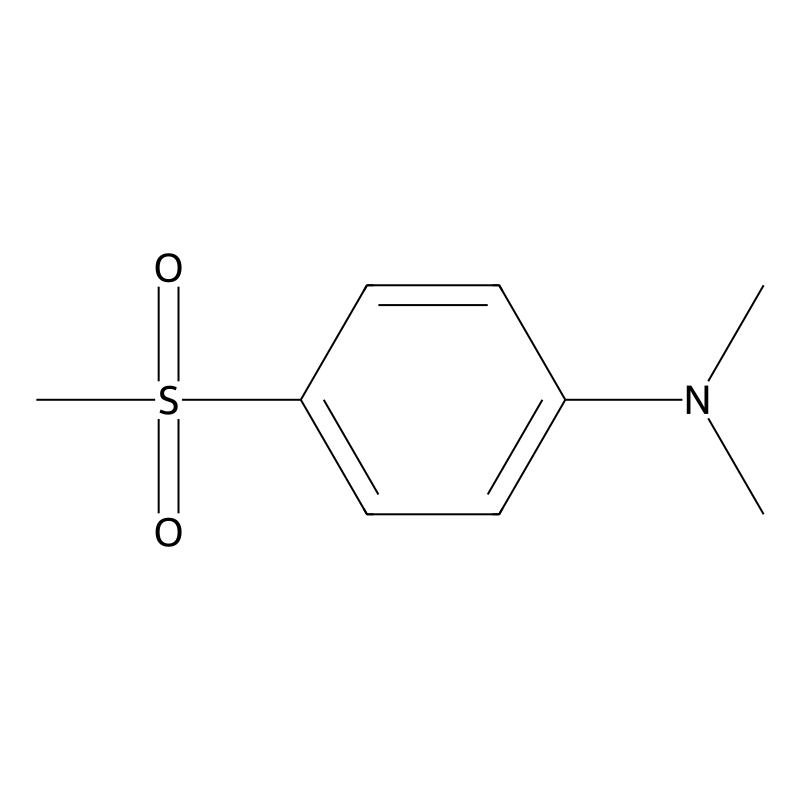N,N-dimethyl-4-(methylsulfonyl)aniline

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
N,N-Dimethyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula . It features a dimethylamino group and a methylsulfonyl group attached to a benzene ring, which contributes to its unique chemical properties. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine, due to its ability to interact with biological macromolecules and its role as an intermediate in the synthesis of dyes and pharmaceuticals.
- Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: The sulfonyl group can be reduced using lithium aluminum hydride.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions, including nitration, halogenation, and sulfonation.
Common reagents and conditions include:
- Oxidation: Hydrogen peroxide in acetic acid.
- Reduction: Lithium aluminum hydride in dry ether.
- Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Research indicates that N,N-dimethyl-4-(methylsulfonyl)aniline exhibits several biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action typically involves the compound acting as an electrophile, which interacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a subject of interest in biochemical studies .
Several methods are employed for synthesizing N,N-dimethyl-4-(methylsulfonyl)aniline:
- Nitration and Reduction Method:
- Reaction of 4-nitroaniline with dimethyl sulfate produces N,N-dimethyl-4-nitroaniline.
- Reduction of the nitro group to an amino group using iron powder in hydrochloric acid.
- Final sulfonation of the amino group using methylsulfonyl chloride under basic conditions.
- Industrial Production:
- Large-scale batch processes are commonly used in industrial settings, with optimized reaction conditions for high yield and purity.
- Continuous flow reactors may also be utilized to enhance efficiency.
N,N-Dimethyl-4-(methylsulfonyl)aniline serves multiple purposes across various industries:
- Chemistry: Acts as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
- Biology: Investigated as a biochemical probe due to its interaction with biological macromolecules.
- Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
- Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.
Studies have shown that N,N-dimethyl-4-(methylsulfonyl)aniline interacts with various biological targets. Its electrophilic nature allows it to react with nucleophiles on proteins, impacting enzyme activity. The specific pathways and molecular targets depend on the biological context and application. Research continues into its potential as a therapeutic agent due to these interactions .
Several compounds share structural similarities with N,N-dimethyl-4-(methylsulfonyl)aniline. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylaniline | Dimethylamino group attached to a phenyl group | Lacks the methylsulfonyl group |
| 4-Methylsulfonylaniline | Methylsulfonyl group attached to an aniline structure | Lacks the dimethylamino group |
| N,N-Dimethyl-4-nitroaniline | Contains a nitro group instead of a methylsulfonyl group | Different reactivity due to the nitro group |
N,N-Dimethyl-4-(methylsulfonyl)aniline is unique due to the combination of both dimethylamino and methylsulfonyl groups. This structural configuration imparts distinct chemical reactivity and solubility properties, making it valuable in various synthetic and industrial applications .








